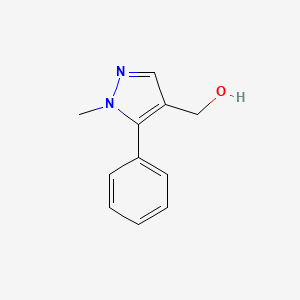
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
“(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the linear formula C11H12N2O . It has a molecular weight of 188.231 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H12N2O . The InChI Key for this compound is ZVGZXURABHDVPS-UHFFFAOYSA-N .Wirkmechanismus
The mechanism of action of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in lab experiments is its high yield synthesis method, which makes it easy to obtain. In addition, this compound has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. One area of research could be to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be to investigate the potential use of this compound in environmental science, particularly in the treatment of contaminated water sources. Finally, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, um spezifische wissenschaftliche Forschungsanwendungen für "(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol" zu finden, aber leider sind die verfügbaren Informationen sehr begrenzt. Die Verbindung ist auf den Websites von Chemikalienlieferanten wie MilliporeSigma und Thermo Fisher Scientific aufgeführt, was ihre Verfügbarkeit für den Laborgebrauch zeigt . Detaillierte Anwendungen in der wissenschaftlichen Forschung werden jedoch in den Suchergebnissen nicht bereitgestellt.
Safety and Hazards
“(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol” is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . If inhaled or ingested, move to fresh air and drink plenty of water, respectively, and seek medical attention .
Eigenschaften
IUPAC Name |
(1-methyl-5-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGZXURABHDVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383698 | |
| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499785-47-6 | |
| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and the HIV-1 IN core domain?
A1: The HIV-1 integrase (IN) enzyme is a crucial target for antiviral therapy against HIV. It plays a vital role in the integration of viral DNA into the host cell's genome, which is essential for viral replication. [] Understanding how compounds like this compound interact with the IN core domain can provide valuable insights into the development of new anti-HIV drugs that target IN.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)




![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)
